molecular formula C18H20F3NO B3171098 4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946663-28-1

4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine

Cat. No.: B3171098
CAS No.: 946663-28-1
M. Wt: 323.4 g/mol
InChI Key: GETOELZLHRQBCL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include strong bases such as sodium hydride and sodium amide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine can be compared with other similar compounds, such as:

  • 4-[4-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine
  • 4-[4-(Tert-amyl)phenoxy]-2-(trifluoromethyl)-phenylamine

These compounds share similar structural features but differ in the nature of the substituents on the phenoxy group. The unique tert-pentyl group in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

4-[4-(2-methylbutan-2-yl)phenoxy]-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-7-13(8-6-12)23-14-9-10-16(22)15(11-14)18(19,20)21/h5-11H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETOELZLHRQBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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